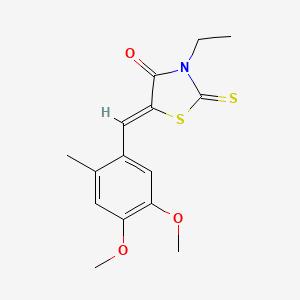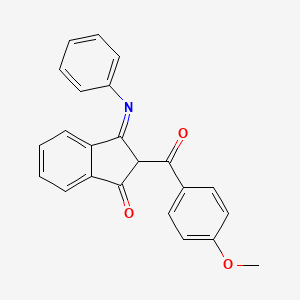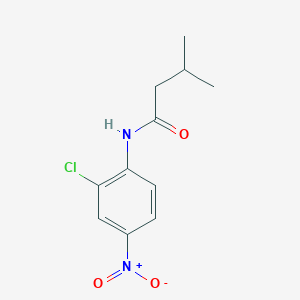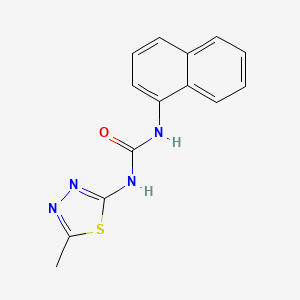
5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as DMEDT, is a thiazolidinone derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one may act through the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In cancer cells, 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of oncogenes. In diabetic mice, 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity, reduce blood glucose levels, and increase the expression of insulin signaling proteins. In inflammation models, 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.
実験室実験の利点と制限
One advantage of using 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic applications in various diseases. 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have anti-cancer, anti-diabetic, and anti-inflammatory properties, making it a promising candidate for drug development. However, one limitation of using 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one and its mechanism of action.
将来の方向性
There are several future directions for the research on 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate the mechanism of action of 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. Understanding the mechanism of action will provide insights into the biochemical and physiological effects of 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one and its potential therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. This will provide information on the absorption, distribution, metabolism, and excretion of 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, as well as its therapeutic dose and toxicity. Finally, future research can focus on the development of 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one derivatives with improved efficacy and selectivity for specific diseases.
合成法
5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step reaction. The first step involves the condensation of 2-methyl-4,5-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of piperidine to form 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethylrhodanine. This intermediate is then reacted with thioacetic acid to form the final product, 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one.
科学的研究の応用
5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells through the induction of apoptosis. In diabetes research, 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, 5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.
特性
IUPAC Name |
(5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-5-16-14(17)13(21-15(16)20)8-10-7-12(19-4)11(18-3)6-9(10)2/h6-8H,5H2,1-4H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAXERUCTBSFNR-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2C)OC)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2C)OC)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4,5-dimethoxy-2-methylbenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(1-azepanyl)-2-oxoethoxy]-N-benzyl-3-methylbenzenesulfonamide](/img/structure/B5231425.png)

![2-[(2,3-difluorophenoxy)methyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5231458.png)


![2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5231473.png)

![ethyl 3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231482.png)




